N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiophene-containing precursors under acidic or basic conditions.
Thioether formation: The triazolopyridazine core can be reacted with a thiol derivative to introduce the thioether linkage.
N-alkylation: The final step involves the alkylation of the nitrogen atom with 3-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: can be compared with other triazolopyridazine derivatives.
Thiophene-containing compounds: These compounds often exhibit unique electronic properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Triazole Derivative : The initial step typically includes the reaction between thiophenes and hydrazine derivatives to form the triazole ring.
- Thioacetylation : The triazole derivative is then thioacetylated to introduce the acetamide functionality.
- Final Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown IC50 values ranging from 1.06 to 2.73 μM against various cancer cell lines such as MCF7 and A549. These values indicate potent cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
Antitubercular Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Similar derivatives have shown promising results with IC50 values between 1.35 and 2.18 μM against M. tuberculosis H37Ra strain .
The biological activity of this compound may involve:
- Inhibition of Kinases : It has been suggested that such compounds act as inhibitors of c-Met and Pim-1 kinases, which are crucial in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways and altering cell cycle dynamics .
Case Studies
A notable case study involved the testing of a series of triazolo-pyridazine derivatives where this compound was included in a broader evaluation of anticancer agents:
- Cell Viability Assays : The compound was tested using MTT assays across multiple cancer cell lines.
- Mechanistic Insights : Docking studies revealed strong binding affinities to target proteins involved in cancer progression.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-26-14-5-2-4-13(10-14)11-20-18(25)12-28-19-22-21-17-8-7-15(23-24(17)19)16-6-3-9-27-16/h2-10H,11-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICNLFAUNJPEHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.